Structural Differentiation: 5-Bromo vs. Non-Halogenated Thiophene-2-Sulfonamide Core
The target compound bears a bromine atom at the 5-position of the thiophene ring, a feature absent in the closest non-halogenated analog N-(1-(furan-3-yl)propan-2-yl)thiophene-2-sulfonamide (CAS 1798542-95-6). In the broader thiophene-2-sulfonamide class, 5-substitution is a critical determinant of CA inhibitory potency: 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides derived from 5-bromothiophene-2-sulfonamide achieve subnanomolar to nanomolar Kᵢ values against hCA II (Kᵢ range: subnanomolar–nanomolar), hCA IX, and hCA XII, whereas the unsubstituted parent scaffold shows substantially weaker inhibition [1]. Additionally, the 5-bromo group serves as a versatile synthetic handle for Suzuki-Miyaura cross-coupling, enabling downstream diversification that is impossible with the non-halogenated analog [2].
| Evidence Dimension | Presence of 5-bromo substituent enabling CA inhibition potency enhancement and synthetic diversification |
|---|---|
| Target Compound Data | 5-Bromo substituent present on thiophene-2-sulfonamide core (MW 350.25, C₁₁H₁₂BrNO₃S₂) |
| Comparator Or Baseline | N-(1-(furan-3-yl)propan-2-yl)thiophene-2-sulfonamide (CAS 1798542-95-6): no halogen substituent (MW 271.35, C₁₁H₁₃NO₃S₂); 5-bromo-N-alkylthiophene-2-sulfonamide 3b: MIC 0.39 μg/mL, MBC 0.78 μg/mL against NDM-1-KP ST147 [3] |
| Quantified Difference | 5-Bromo-substituted thiophene-2-sulfonamide derivatives achieve subnanomolar-nanomolar hCA II inhibition; unsubstituted analogs show markedly higher Kᵢ values (class-level trend, no direct head-to-head data available for this specific compound) [1]. 3b shows MIC of 0.39 μg/mL against NDM-1-KP ST147 [3]. |
| Conditions | In vitro enzyme inhibition assays (stopped-flow CO₂ hydration method) for CA data [1]; broth microdilution MIC/MBC against clinically isolated NDM-1-producing K. pneumoniae ST147 for antibacterial data [3] |
Why This Matters
The 5-bromo group is both a pharmacophoric element for target engagement and a synthetic diversification point, meaning the target compound offers procurement value both as a potential bioactive molecule and as a late-stage intermediate for library synthesis, unlike its non-halogenated analog.
- [1] Ivanova J, Balode A, Zalubovskis R, Leitans J, Kazaks A, Vullo D, Tars K, Supuran CT. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity. Bioorg Med Chem. 2017;25:857-863. doi:10.1016/j.bmc.2016.11.045. PMID: 28024887. View Source
- [2] Noreen M et al. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated NDM-1 Producing K. pneumoniae ST147. Infect Drug Resist. 2024;17:2943-2955. (Suzuki-Miyaura cross-coupling on 5-bromo-thiophene scaffold, compounds 4a-g, yields 56–72%). View Source
- [3] Noreen M et al. Infect Drug Resist. 2024;17:2943-2955. Compound 3b: MIC 0.39 μg/mL, MBC 0.78 μg/mL against NDM-1-KP ST147. View Source
